6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
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Overview
Description
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation and Cyclization: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a solvent like chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Substitution: Formation of substituted benzoxazines.
Reduction: Formation of 6-bromo-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition can result in the accumulation of toxic intermediates, leading to cell death in targeted organisms.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2O4S |
---|---|
Molecular Weight |
307.12 g/mol |
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-7-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)(H2,10,13,14) |
InChI Key |
UDCJNVIBVNLCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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